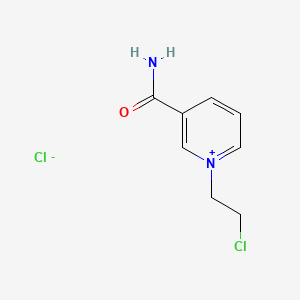
1-(2-Chloroethyl)-3-carbamoylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-carbamoylpyridinium chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and a carbamoyl group. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride typically involves the reaction of 2-chloroethylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Pyridine-3-carboxylic acid chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridinium derivatives.
Oxidation: Formation of oxidized pyridinium compounds.
Reduction: Formation of reduced pyridinium derivatives.
科学研究应用
1-(2-Chloroethyl)-3-carbamoylpyridinium chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, resulting in its potential therapeutic effects.
相似化合物的比较
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 1-(2-Chloroethyl)piperidine hydrochloride
- Lomustine
- Carmustine
Comparison: 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds like lomustine and carmustine, which are used as chemotherapeutic agents, this compound may exhibit different reactivity and biological activity due to its structural differences.
属性
CAS 编号 |
73840-40-1 |
|---|---|
分子式 |
C8H10Cl2N2O |
分子量 |
221.08 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-3-5-11-4-1-2-7(6-11)8(10)12;/h1-2,4,6H,3,5H2,(H-,10,12);1H |
InChI 键 |
GYTUBRLOODZUJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)CCCl)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


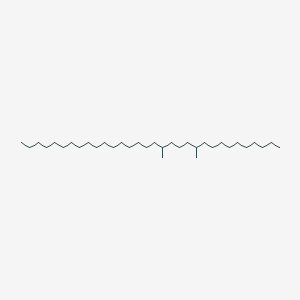
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
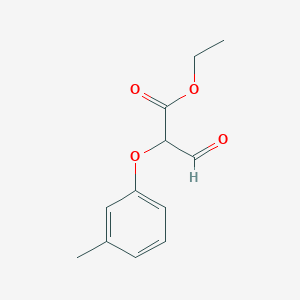
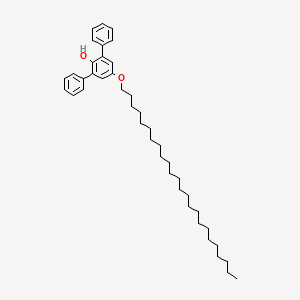
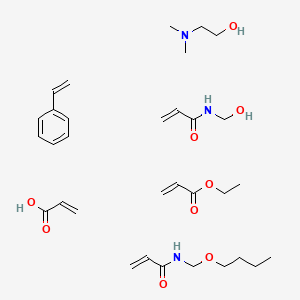
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
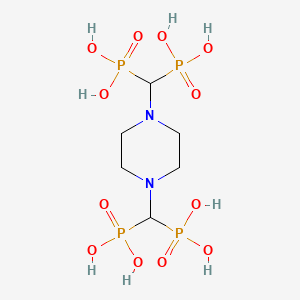

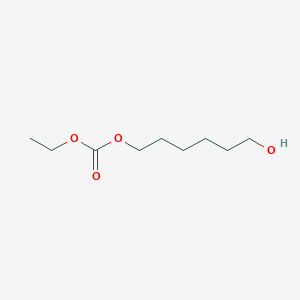
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)


